molecular formula C19H24N4O2S B2565793 5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one CAS No. 728014-02-6

5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one

Cat. No. B2565793
CAS RN: 728014-02-6
M. Wt: 372.49
InChI Key: HXHOTSLYZSSUAA-UHFFFAOYSA-N
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Description

5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on compounds structurally related to 5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one has focused on their synthesis and evaluation for various biological activities. One such study involved the synthesis of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized via condensation and other chemical reactions, with their structures confirmed by NMR and ESI-HRMS. The biological screenings revealed promising cytotoxic and 5-lipoxygenase inhibition activities, indicating a potential for therapeutic applications (Rahmouni et al., 2016).

Antimicrobial and Antitubercular Activities

Another area of research has explored the antimicrobial and antitubercular properties of related compounds. For instance, novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety were synthesized and evaluated as potential antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing significant biological activity (El Azab & Abdel-Hafez, 2015). Additionally, nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts were developed and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The synthesis process and in vitro studies highlighted the potential of these compounds as antitubercular agents (Vavaiya et al., 2022).

Enzyme Inhibition

Compounds with a pyrimidine base structure have also been investigated for their ability to inhibit specific enzymes. For example, derivatives synthesized for their potential as inhibitors of 15-lipoxygenase demonstrated significant inhibitory activity. This research highlights the versatility of pyrimidine derivatives in targeting enzymatic pathways related to inflammatory processes (Asghari et al., 2016).

Pharmacophore Modeling and Receptor Antagonism

Further, novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been prepared and evaluated as 5-HT2A receptor antagonists. Through pharmacophore modeling and biological evaluation, these compounds were identified as potential candidates for the treatment of disorders mediated by the 5-HT2A receptor, showcasing the chemical versatility and potential therapeutic applications of pyrimidine derivatives (Awadallah, 2008).

properties

IUPAC Name

5-ethyl-4-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-16-14(2)20-19(21-18(16)25)26-13-17(24)23-11-9-22(10-12-23)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHOTSLYZSSUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one

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